3-Methylethcathinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylethcathinone typically involves the following steps:
Addition of Ethylmagnesium Bromide to 3-Methylbenzaldehyde: This reaction forms 1-(3-methylphenyl)-1-propanol.
Oxidation: The product is oxidized using pyridinium chlorochromate (PCC) on silica gel to yield the corresponding ketone.
Bromination: The ketone is then brominated with hydrobromic acid to produce the bromoketone.
Reaction with Ethanolic Methylamine: The bromoketone is reacted with ethanolic methylamine to produce the free base of this compound.
Conversion to Hydrochloride Salt: The free base is converted to the hydrochloride salt by the addition of ethereal hydrogen chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 3-Methylethcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) on silica gel.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents under basic conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
3-Methylethcathinone has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of substituted cathinones and their analogs.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine transporters.
Medicine: Explored for potential therapeutic applications, although its use is limited due to its psychoactive properties.
Mechanism of Action
3-Methylethcathinone exerts its effects by inhibiting the reuptake of monoamines, including norepinephrine, dopamine, and serotonin. It acts as a triple releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, euphoria, and other stimulant effects .
Comparison with Similar Compounds
3-Methylethcathinone is structurally similar to other synthetic cathinones, such as:
Mephedrone (4-Methylmethcathinone): Known for its strong stimulant effects and popularity in the recreational drug market.
Methylone (3,4-Methylenedioxy-N-methylcathinone): Exhibits both stimulant and empathogenic properties.
Ethylone (3,4-Methylenedioxy-N-ethylcathinone): Similar to methylone but with a slightly longer duration of action.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its pharmacological profile. It has a more pronounced effect on norepinephrine reuptake compared to other cathinones, making it a potent stimulant .
Properties
IUPAC Name |
2-(ethylamino)-1-(3-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11/h5-8,10,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKLDGQKEZAPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343072 | |
Record name | 3-Methylethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439439-83-4 | |
Record name | 3-Methylethcathinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439439834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLETHCATHINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12T12X13JJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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